C-Demethyl Clethodim

Description

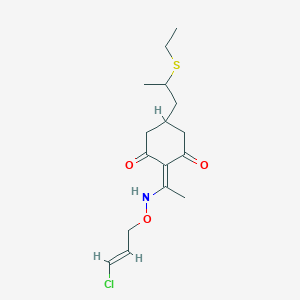

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVJEPZJOFFBPS-YADWXFRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: C-Demethyl Clethodim (CAS 112301-96-9)

The following technical guide provides an in-depth analysis of C-Demethyl Clethodim (CAS 112301-96-9), structured for researchers and analytical scientists.

Structural Characterization, Metabolic Significance, and Analytical Protocols

Executive Summary

C-Demethyl Clethodim (CAS 112301-96-9) is a critical structural analogue of the cyclohexanedione oxime herbicide, Clethodim. It exists primarily as a process impurity arising from raw material contamination during synthesis and as a minor metabolite in specific biological systems. Chemically, it is distinguished from the parent compound by the shortening of the acylimino side chain from a propylidene to an ethylidene moiety.

For drug development and agrochemical safety professionals, accurately quantifying this compound is essential for regulatory compliance (impurity profiling) and understanding the complete metabolic fate of cyclohexanedione herbicides. This guide details its chemical identity, formation pathways, and validated LC-MS/MS detection protocols.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Core Chemical Data

| Parameter | Technical Specification |

| Common Name | C-Demethyl Clethodim |

| CAS Registry Number | 112301-96-9 |

| IUPAC Name | 2-[(1E)-1-{[(2E)-3-chloroprop-2-en-1-yl]oxy}imino)ethyl]-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one |

| Molecular Formula | C₁₆H₂₄ClNO₃S |

| Molecular Weight | 345.88 g/mol |

| Parent Compound | Clethodim (MW 359.91 g/mol ) |

| Mass Difference | -14.03 Da (Loss of -CH₂-) |

| SMILES | CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O |

Structural Divergence

The defining feature of C-Demethyl Clethodim is the modification at the C2-position of the cyclohexanedione ring.

-

Clethodim: Possesses a propionyl backbone (3-carbon chain) derivatized to an oxime.

-

C-Demethyl Clethodim: Possesses an acetyl backbone (2-carbon chain) derivatized to an oxime.

This "demethylation" refers to the absence of the terminal methyl group on the imino-alkyl chain, not the removal of a methyl from a heteroatom (N or O).

Diagram: Structural Relationship & Homology

The following diagram illustrates the specific site of modification distinguishing the metabolite from the parent.

Caption: Structural homology map highlighting the transition from the propylidene side chain of Clethodim to the ethylidene side chain of C-Demethyl Clethodim.

Genesis: Synthesis Impurity vs. Metabolic Pathway

Understanding the origin of CAS 112301-96-9 is vital for determining whether its presence indicates process failure or biological degradation.

Synthetic Origin (Process Impurity)

In the industrial synthesis of Clethodim, the core cyclohexanedione intermediate is acylated.

-

Standard Reagent: Propionyl chloride (C₃H₅ClO).

-

Impurity Source: Contamination of propionyl chloride with Acetyl chloride (C₂H₃ClO).

-

Mechanism: The acetyl chloride competes in the acylation step, forming the C-Demethyl analogue. This is the primary source of the compound in technical-grade material.

Metabolic Origin (Degradation)

While less dominant than sulfoxidation, C-demethylation is a documented metabolic route in mammals (rat/goat) and plants.

-

Pathway: Oxidative decarboxylation or direct alkyl chain oxidation can shorten the propyl side chain.

-

Significance: It is generally considered a minor metabolite (<5% of Total Radioactive Residue), often found alongside sulfoxide and sulfone derivatives.

Diagram: Genesis Pathways

Caption: Dual genesis pathways showing C-Demethyl Clethodim as both a synthetic impurity and a downstream metabolite.

Analytical Methodology

Due to the structural similarity between Clethodim and its C-Demethyl analogue, low-resolution methods (like HPLC-UV) often fail to resolve them adequately. LC-MS/MS is the mandatory standard for specific identification.

Validated LC-MS/MS Protocol

This protocol ensures separation of the parent from the demethylated impurity and their respective sulfoxide/sulfone metabolites.

Reagents & Standards:

-

Reference Standard: C-Demethyl Clethodim (>95% purity).[1]

-

Internal Standard: Clethodim-d5 or ¹³C₃-Clethodim.

-

Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 10% B (ACN)

-

1-8 min: Linear ramp to 90% B

-

8-10 min: Hold 90% B

-

10.1 min: Re-equilibrate 10% B

-

Mass Spectrometry Parameters (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are specific. The mass shift of -14 Da is diagnostic.

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| Clethodim | 360.1 | 268.1 | 164.1 | 20 / 35 |

| C-Demethyl Clethodim | 346.1 | 254.1 | 150.1 | 22 / 38 |

Note: The fragment 164.1 (Clethodim) corresponds to the loss of the chloroallyloxy group and side chain cleavage. In C-Demethyl, this fragment shifts to 150.1, confirming the modification is on the core/acyl chain, not the chloroallyl tail.

Diagram: Analytical Workflow

Caption: Step-by-step LC-MS/MS workflow for the simultaneous quantification of Clethodim and C-Demethyl Clethodim.

References

-

Food and Agriculture Organization (FAO). (2019). Clethodim: Pesticide Residues in Food - 2019 Evaluations. FAO Plant Production and Protection Paper.

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 136469009, Clethodim. PubChem.[2][3]

-

U.S. Environmental Protection Agency (EPA). (1996). Pesticide Fact Sheet: Clethodim. Office of Prevention, Pesticides and Toxic Substances.

-

Xiong, Y., et al. (2024).[4] Analysis method for residues of clethodim and its metabolites in animal origin foods. Chinese Journal of Pesticide Science, 26(5).[4]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Clethodim (Ref: RE 45601) [sitem.herts.ac.uk]

- 3. Clethodim | C17H26ClNO3S | CID 136469009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis method for residues of clethodim and its metabolites clethodim sulfone and clethodim sulfoxide in animal origin foods [nyxxb.cn]

The Metabolic Journey of Clethodim: An In-depth Technical Guide to its Degradation Pathways

This guide provides a comprehensive technical overview of the metabolic fate of clethodim, a selective post-emergence cyclohexanedione herbicide. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into the core metabolic pathways, the enzymatic machinery driving these transformations, and the state-of-the-art analytical methodologies for their characterization. Our focus is on elucidating the causal relationships behind experimental choices and ensuring the scientific integrity of the presented protocols.

The Core Metabolic Cascade: From Parent Compound to Primary Metabolites

Clethodim, upon introduction into biological systems (plants, animals) and the environment (soil, water), undergoes a series of metabolic transformations, primarily driven by oxidation.[1][2] The central and most well-documented pathway involves the sequential oxidation of the sulfur atom within the ethylthio propyl group.[1][2] This process yields two major and toxicologically significant metabolites: clethodim sulfoxide and clethodim sulfone .[1][2][3]

The initial and rapid oxidation converts clethodim to clethodim sulfoxide.[2][3] This is followed by a slower oxidation of the sulfoxide to the corresponding sulfone.[1][2][3] The presence of these metabolites is a critical consideration in residue analysis and toxicological risk assessments, as their persistence and potential for biological activity can differ from the parent compound.[4]

Beyond this primary pathway, further degradation can occur, leading to a variety of other metabolites, particularly in soil and through photolysis. These can include the formation of clethodim imine, clethodim oxazole, and their respective sulfoxide and sulfone derivatives.[3][5]

Caption: Primary metabolic pathway of clethodim degradation.

The Enzymatic Engine: The Role of Cytochrome P450

The oxidative metabolism of a vast array of xenobiotics, including pesticides like clethodim, is predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[6][7][8] These heme-containing monooxygenases are crucial for Phase I metabolism, introducing or exposing functional groups on the substrate, thereby increasing its polarity and facilitating its subsequent excretion.[7][9]

In the context of clethodim, CYP450 enzymes are the likely catalysts for the initial sulfoxidation to clethodim sulfoxide and the subsequent oxidation to clethodim sulfone. This is a common metabolic fate for many sulfur-containing compounds.[10] The specific CYP450 isoforms involved may vary between species, which can account for differences in metabolic rates and profiles observed in different organisms. Understanding the role of CYP450 provides a mechanistic basis for predicting potential drug-herbicide interactions and for developing in vitro models to study clethodim metabolism.

Quantitative Insights: Degradation Kinetics

The persistence of clethodim and its metabolites is a key factor in assessing their environmental impact and potential for dietary exposure. The degradation rate is often expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. These values are highly dependent on the matrix and environmental conditions.

| Compound | Matrix | Half-life (DT50) | Reference(s) |

| Clethodim | Soil (aerobic) | Approximately 3 days | [1] |

| Clethodim | Water (pH 5) | 26 - 42 days (hydrolysis) | [5] |

| Clethodim | Water (pH 7 & 9) | Stable to hydrolysis (~300 days) | [5][11] |

| Clethodim | Water (photolysis) | 1.5 - 9.6 days | [3][11] |

| Clethodim Sulfoxide | Chlorinated Water | Degradation observed | [12] |

Note: The provided half-life values are indicative and can vary significantly based on factors such as soil type, temperature, microbial activity, and pH.

Experimental Protocols for Residue Analysis

The accurate quantification of clethodim and its degradation products is paramount for regulatory compliance and risk assessment. The choice of analytical methodology is dictated by the matrix complexity, the required sensitivity, and the specific analytes of interest.

QuEChERS Sample Preparation: A Robust Approach for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a gold standard for pesticide residue analysis in a wide variety of matrices, including soil and agricultural products.[13][14] Its effectiveness lies in its ability to efficiently extract a broad range of pesticides while simultaneously removing a significant portion of interfering matrix components.

Step-by-Step QuEChERS Protocol for Soil Samples:

-

Sample Weighing: Weigh 10 g of a homogenized soil sample (with at least 70% water content) into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[13][14]

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

-

Shaking: Shake the tube vigorously for 5 minutes using a mechanical shaker to ensure thorough extraction of the analytes from the soil matrix.[13]

-

Salting-Out: Add the contents of a QuEChERS extraction salt packet (typically containing magnesium sulfate, sodium citrate, and sodium chloride) to the tube. These salts induce phase separation between the aqueous and organic layers and help to partition the analytes into the acetonitrile layer.[2]

-

Centrifugation: Immediately shake the tube for at least 2 minutes and then centrifuge for 5 minutes at ≥3000 relative centrifugal force (rcf).[14]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and other polar interferences), C18 sorbent (to remove non-polar interferences), and magnesium sulfate (to remove residual water).[4][14]

-

Final Centrifugation: Vortex the d-SPE tube for 30-60 seconds and then centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[14]

-

Sample for Analysis: The resulting supernatant is ready for analysis by HPLC or LC-MS/MS.

Causality Behind the Method: The use of acetonitrile as the extraction solvent provides good recovery for a wide range of pesticides. The addition of salts creates an exothermic reaction that aids in extraction efficiency. The d-SPE step is a critical cleanup procedure that selectively removes interfering compounds, leading to a cleaner extract and improved analytical performance.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of clethodim, particularly in technical formulations and when high sensitivity is not the primary requirement.

Step-by-Step HPLC-UV Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A normal phase silica gel column (e.g., Hypersil silica, 5µm, 150mm x 3.9mm).[15]

-

Mobile Phase: A mixture of n-hexane, ethyl acetate, and acetic acid (e.g., in a ratio of 940:40:20 v/v/v). The acidic component helps to ensure good peak shape for the acidic clethodim molecule.[2]

-

Injection Volume: 5 µL.[2]

-

Standard Preparation: Prepare a series of calibration standards of a clethodim reference standard of known purity in the mobile phase.[16]

-

Quantification: The concentration of clethodim in the sample is determined by comparing its peak area to the calibration curve generated from the standards.[16]

Self-Validating System: The protocol's trustworthiness is established by bracketing sample injections with calibration standards. This approach corrects for any instrumental drift during the analytical run. The relative retention time of the clethodim peak in the sample should not deviate by more than 1.5% from that of the calibration solution to confirm identity.[16]

Total Residue Analysis by Oxidation and Liquid Chromatography

For regulatory purposes, it is often necessary to determine the total residue of clethodim and its primary oxidative metabolites. A common moiety method simplifies this analysis by converting all residues to a single, stable analyte.

Step-by-Step Total Residue Protocol:

-

Extraction: Extract the sample with a suitable solvent such as acetone.[2]

-

Oxidation: Treat the extract with an oxidizing agent, such as m-chloroperoxybenzoic acid, to convert both clethodim and clethodim sulfoxide to clethodim sulfone.[2]

-

Cleanup: The resulting solution is cleaned up using solid-phase extraction (SPE) cartridges to remove excess oxidizing agent and other interferences.[2]

-

LC Analysis: The cleaned extract is then analyzed by liquid chromatography (LC) with UV or mass spectrometric detection to quantify the total amount of clethodim sulfone.[2]

-

Calculation: The total residue, expressed as clethodim equivalents, is calculated from the concentration of clethodim sulfone.

Rationale: This method provides a robust and efficient way to assess the total toxicologically relevant residue without the need to individually quantify each metabolite.

Experimental Workflow and Data Analysis

The overall process for analyzing clethodim degradation products can be visualized as a streamlined workflow, from sample collection to final data interpretation.

Caption: A generalized experimental workflow for the analysis of clethodim and its metabolites.

Authoritative Grounding and Regulatory Context

The methodologies described in this guide are grounded in established principles of analytical chemistry and are consistent with guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA).[17][18][19] These agencies provide a framework for the validation of analytical methods for pesticide residues, ensuring that the data generated are reliable and can be used for risk assessment and the establishment of maximum residue limits (MRLs).[17][20]

References

-

MNDNR Pesticide Environmental and Social Risk Assessment Pesticide Active Ingredient: Clethodim. (2022). Minnesota Department of Natural Resources. Retrieved from [Link]

-

Clethodim FAO evaluation only. (2017). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Study of Clethodim Degradation and By-Product Formation in Chlorinated Water by HPLC. (2025). MDPI. Retrieved from [Link]

-

US EPA-Pesticides; Clethodim. (1991). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Clethodim (187). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Analysis Method Clethodim. (n.d.). Scribd. Retrieved from [Link]

-

41030209-clethodim-ecm-soil-hplc.pdf. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

-

5396m_Clethodim_HPLC method_CIPAC full scale trial. (n.d.). Cipac.org. Retrieved from [Link]

-

determination of clethodim. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Pesticide Residues in Food. (2025). National Pesticide Information Center. Retrieved from [Link]

-

Pesticides. (2025). U.S. Food and Drug Administration. Retrieved from [Link]

-

About Test Guidelines for Pesticides and Toxic Substances. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Registration Review C. (2017). Regulations.gov. Retrieved from [Link]

-

The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. (2025). YouTube. Retrieved from [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. Retrieved from [Link]

Sources

- 1. files.dnr.state.mn.us [files.dnr.state.mn.us]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fao.org [fao.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www3.epa.gov [www3.epa.gov]

- 6. metabolon.com [metabolon.com]

- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. fao.org [fao.org]

- 12. researchgate.net [researchgate.net]

- 13. unitedchem.com [unitedchem.com]

- 14. weber.hu [weber.hu]

- 15. scribd.com [scribd.com]

- 16. cipac.org [cipac.org]

- 17. Pesticide Residues in Food [npic.orst.edu]

- 18. Pesticides | FDA [fda.gov]

- 19. epa.gov [epa.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

Chemical stability of C-Demethyl Clethodim in soil matrices

An In-Depth Technical Guide to the Chemical Stability and Degradation of Clethodim in Soil Matrices

A Note on "C-Demethyl Clethodim"

Initial research into the chemical stability of "C-Demethyl Clethodim" in soil matrices did not yield specific information on a metabolite with this designation. The available scientific literature extensively details the degradation of the parent herbicide, Clethodim, into its primary metabolites, Clethodim sulfoxide and Clethodim sulfone. Therefore, this guide will focus on the well-documented chemical stability and degradation pathways of Clethodim and these major metabolites in soil environments. It is plausible that "C-Demethyl Clethodim" may be a minor, less-studied metabolite or a misnomer. This guide provides a comprehensive overview based on the current authoritative scientific understanding.

Introduction: The Environmental Fate of a Widely Used Herbicide

Clethodim is a selective, post-emergence cyclohexenone herbicide highly effective for controlling annual and perennial grasses in a variety of broadleaf crops.[1] Its efficacy and widespread use necessitate a thorough understanding of its environmental fate, particularly its stability and degradation in soil. The persistence of Clethodim and its metabolites in soil is a critical factor influencing its potential for environmental impact, including the possibility of groundwater contamination and effects on non-target organisms. This guide provides a detailed technical overview of the chemical stability of Clethodim in soil, delving into its degradation pathways, influencing factors, and the analytical methodologies required for its study.

Degradation of Clethodim in Soil: A Multi-faceted Process

Clethodim is characterized by its low persistence in most soil types, with a reported half-life of approximately 3 days under aerobic conditions.[1][2] The primary mechanism of its breakdown in soil is through microbial metabolism, although photolysis on the soil surface can also contribute.[1][2] Hydrolysis and volatilization are generally not considered significant degradation pathways for Clethodim in the soil environment.[1][2]

The degradation of Clethodim in soil is a sequential process that leads to the formation of several key metabolites. The main breakdown products under aerobic conditions are Clethodim sulfoxide, Clethodim sulfone, and oxazole sulfone.[1]

The Primary Degradation Pathway: Oxidation to Sulfoxide and Sulfone

The principal degradation pathway of Clethodim in soil involves the oxidation of its thioether group. This process is primarily mediated by soil microorganisms.[3][4] The initial and most significant metabolite formed is Clethodim sulfoxide .[3][5] This is a rapid conversion, with Clethodim sulfoxide often being the dominant residue detected in soil shortly after application.[6]

Further oxidation of Clethodim sulfoxide leads to the formation of Clethodim sulfone .[3][5] While both metabolites are more polar than the parent compound, they also exhibit relatively short half-lives in soil, ranging from 1.6 to 10 days for the sulfoxide and sulfone, respectively.[5]

The following diagram illustrates the primary aerobic degradation pathway of Clethodim in soil:

Caption: Aerobic degradation pathway of Clethodim in soil.

Anaerobic Degradation

Under anaerobic conditions, the degradation of Clethodim is significantly slower. The primary metabolites formed under these conditions are clethodim imine and clethodim imine sulfoxide.[4][7] The half-life of Clethodim can extend to over 150 days in anaerobic aquatic environments.[7]

Factors Influencing the Stability of Clethodim in Soil

The rate of Clethodim degradation in soil is not constant and is influenced by a variety of environmental and soil-specific factors. Understanding these factors is crucial for predicting its persistence and potential for off-site movement.

| Factor | Influence on Degradation Rate | Causality |

| Soil Microorganisms | Primary Driver: Higher microbial activity leads to faster degradation. | The oxidation of Clethodim to its sulfoxide and sulfone is predominantly a microbially mediated process.[3][4] |

| Soil Moisture | Enhances Degradation: Optimal moisture levels for microbial activity accelerate degradation. | Soil moisture is essential for microbial life and enzymatic activity, which are the main drivers of Clethodim breakdown.[8][9] |

| Temperature | Increases Degradation: Warmer temperatures generally lead to faster degradation. | Microbial activity and the rate of chemical reactions increase with temperature, up to an optimal point.[8] |

| Soil pH | Moderate Influence: Degradation is slower in acidic conditions. | While microbial activity is affected by pH, Clethodim itself is more stable at neutral to alkaline pH.[5][7] Hydrolysis is more significant at a lower pH.[7] |

| Organic Matter | Complex Role: Can enhance microbial populations but may also increase adsorption, potentially reducing bioavailability for degradation. | High organic matter supports a larger and more diverse microbial community, which can enhance degradation.[8] |

| Photolysis | Contributes to Surface Degradation: Sunlight can break down Clethodim on the soil surface. | Clethodim is susceptible to photodegradation, especially in the presence of UV light.[10][11] However, this is limited to the very top layer of soil.[7] |

Analytical Methodologies for the Determination of Clethodim and its Metabolites in Soil

Accurate and sensitive analytical methods are essential for monitoring the fate of Clethodim and its metabolites in soil. Due to the rapid degradation of the parent compound, methods often target the simultaneous determination of Clethodim, Clethodim sulfoxide, and Clethodim sulfone.

Sample Extraction and Cleanup

A common approach for extracting Clethodim and its metabolites from soil involves using a mixture of methanol and water.[12][13] This is often followed by a cleanup step to remove interfering substances from the soil matrix. This can include liquid-liquid partitioning and solid-phase extraction (SPE).[14]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the analysis of Clethodim and its metabolites.

-

HPLC with UV Detection (HPLC-UV): This method is suitable for determining Clethodim in technical formulations and can be used for residue analysis in soil, though it may lack the sensitivity and selectivity of mass spectrometry.[14]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the sensitive and selective quantification of Clethodim and its metabolites in complex matrices like soil.[15] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation prior to LC-MS/MS analysis.[15]

The following diagram outlines a typical workflow for the analysis of Clethodim and its metabolites in soil using LC-MS/MS:

Caption: General workflow for the analysis of Clethodim and its metabolites in soil.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

The following is a generalized protocol based on established methods for the analysis of Clethodim and its metabolites in soil.[15]

1. Sample Preparation and Extraction:

- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile.

- Vortex vigorously for 1 minute.

- Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

- Shake vigorously for 1 minute.

- Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the acetonitrile supernatant.

- Transfer to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

- Vortex for 30 seconds.

- Centrifuge at 10,000 rpm for 5 minutes.

- Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. LC-MS/MS Analysis:

- LC Column: C18 reversed-phase column.

- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

- Injection Volume: 5-10 µL.

- MS/MS Detection: Electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) of specific precursor/product ion transitions for Clethodim, Clethodim sulfoxide, and Clethodim sulfone.

Conclusion: A Transient Presence in the Soil Environment

Clethodim is a herbicide with low persistence in aerobic soil environments. Its degradation is primarily driven by microbial activity, leading to the formation of the more polar metabolites, Clethodim sulfoxide and Clethodim sulfone, which are also relatively non-persistent. Factors such as microbial activity, soil moisture, and temperature play significant roles in the rate of its degradation. While photolysis can contribute to its breakdown on the soil surface, it is not a major degradation pathway within the soil profile. The transient nature of Clethodim and its primary metabolites suggests a low potential for accumulation and long-term persistence in soil when used according to standard agricultural practices. Accurate monitoring of these compounds requires sensitive analytical techniques, with LC-MS/MS being the method of choice for reliable quantification in soil matrices.

References

- EXTOXNET PIP - CLETHODIM - Oregon St

- MNDNR Pesticide Environmental and Social Risk Assessment Pesticide Active Ingredient: Clethodim.

- 5.7 Clethodim (187) TOXICOLOGY.

- Metabolic profile and behavior of clethodim and spirotetramat in herbs during plant growth and processing under controlled conditions - PMC.

- determin

- Clethodim (187) - FAO.org.

- clethodim Chemical name: IUPAC: (±)-2-[(E)-1-[(E)-3-chloroallyloxyimino]propyl].

- A Comparative Guide to Analytical Methods for Clethodim and Its Metabolites - Benchchem.

- US EPA-Pesticides; Clethodim.

- Simultaneous determination and method validation of clethodim and its metabolites clethodim sulfoxide and clethodim sulfone in tobacco by LC−MS/MS | Request PDF - ResearchG

- Determination of Clethodim and Its Oxidation Metabolites in Crops by Liquid Chromatography with Confirmation by LC/MS - ResearchG

- Environmental Chemistry Methods: Clethodim; 410302-09 - US EPA.

- CLETHODIM (187) EXPLANATION Clethodim was evaluated by the JMPR in 1994 and 1997. Numerous MRLs were recommended in the first ev.

- Chemical structures of clethodim and its oxidation metabolites.

- Kinetics of disappearance of clethodim (a, b) and sethoxydim (c, d)...

- Clethodim (Ref: RE 45601) - AERU - University of Hertfordshire.

- Stability and Activity of Clethodim as Influenced by pH, UV Light, and Adjuvant.

- Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems - Arabian Journal of Chemistry.

- DEGRADATION OF HERBICIDES IN SOILS Lowell s. Jordan.

- Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling - MDPI.

Sources

- 1. EXTOXNET PIP - CLETHODIM [extoxnet.orst.edu]

- 2. files.dnr.state.mn.us [files.dnr.state.mn.us]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

- 6. Metabolic profile and behavior of clethodim and spirotetramat in herbs during plant growth and processing under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www3.epa.gov [www3.epa.gov]

- 8. my.ucanr.edu [my.ucanr.edu]

- 9. mdpi.com [mdpi.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]

- 12. epa.gov [epa.gov]

- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: Clethodim Metabolite Fate & Transport Mechanisms

Executive Summary

Clethodim is a cyclohexanedione oxime herbicide widely used for post-emergence control of grass weeds. While the parent compound exhibits a short half-life in aerobic soil environments (

This guide provides a technical deep-dive into the degradation pathways (sulfoxidation, imine formation, and oxazole cyclization), the transport kinetics of these polar metabolites, and the analytical methodologies required to detect them. The core finding for researchers is that clethodim residue analysis must be treated as a "common moiety" problem ; failure to account for the sulfoxide and sulfone fractions will result in a gross underestimation of environmental load and toxicological risk.

Chemical Identity & Metabolic Pathways[1][2]

The metabolic fate of clethodim is driven by three primary mechanisms: S-oxidation , N-O bond cleavage , and oxazole ring formation .

The Sulfoxidation Pathway (Biotic)

In aerobic soil and plant tissues, the thioethyl group is rapidly oxidized.

-

Clethodim Sulfoxide: The primary metabolite, forming up to 75% of the applied residue within days.[1] It is significantly more polar than the parent.

-

Clethodim Sulfone: Formed via further oxidation of the sulfoxide. It is more persistent than the parent and retains high mobility.

Abiotic Transformation

-

Hydrolysis (pH Dependent): Clethodim is acid-labile. At pH 5, it degrades (

days) into Clethodim Oxazole and Chloroallyl Alcohol . At pH 7 and 9, it is relatively stable. -

Photolysis: Rapid degradation (

day) occurs on leaf surfaces and in clear water, leading to Imine and DME (Demethylated) analogs via N-O bond cleavage.

Visualization: Metabolic Cascade

The following diagram illustrates the transformation logic, distinguishing between biotic (metabolic) and abiotic (photolytic/hydrolytic) pathways.

Caption: Figure 1. Biotic and abiotic degradation pathways of Clethodim. The sulfoxidation pathway (Red) represents the dominant environmental fate vector.

Environmental Fate & Transport Mechanisms

The risk profile of clethodim is characterized by "Rapid Degradation, High Mobility."

Sorption Kinetics ( )

Unlike many hydrophobic herbicides, clethodim and its oxidized metabolites are weakly sorbed to soil organic matter.

-

Parent Clethodim:

ranges from 0.05 to 1.6, indicating very weak binding. -

Metabolites: The introduction of oxygen (sulfoxide/sulfone) increases polarity, maintaining or enhancing water solubility.

Leaching Potential

Due to low

Quantitative Fate Parameters[4]

| Parameter | Clethodim (Parent) | Clethodim Sulfoxide | Clethodim Sulfone |

| Aerobic Soil | 1 -- 3 Days | 4 -- 10 Days | ~10 -- 20 Days |

| Hydrolysis | 26 -- 54 Days | Stable | Stable |

| Hydrolysis | Stable (>300 Days) | Stable | Stable |

| Photolysis | < 1 Day | Rapid | Rapid |

| Mobility ( | 20 -- 100 L/kg | ~44 L/kg | < 100 L/kg |

Transport Conceptual Model

Caption: Figure 2. Environmental transport model highlighting the leaching pathway of polar metabolites into groundwater systems.

Analytical Methodologies

Detecting clethodim residues requires a strategic choice between Common Moiety Analysis (Total Residue) and Individual Analyte Speciation .

The "Common Moiety" Approach (Regulatory Standard)

Because the metabolites retain the toxicophore (or are convertible to it), regulatory bodies (EPA, EFSA) often define the residue as the sum of clethodim and its metabolites containing the 2-ethylthiopropyl moiety.

-

Protocol:

-

Extraction: Acetonitrile/Water.

-

Oxidation: Treat extract with m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This forces Parent and Sulfoxide

Clethodim Sulfone . -

Derivatization (Optional): Methylation may be required for GC analysis (historical).

-

Detection: LC-MS/MS quantification of the Sulfone peak.

-

-

Pros: Simplifies the chromatogram; accounts for all "active" residues.

-

Cons: Loses information on the specific ratios of parent vs. metabolite.

The "Individual Speciation" Approach (Research Standard)

For fate studies, differentiating the parent from the sulfoxide is critical.

-

Protocol: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by direct LC-MS/MS.

-

Key Transitions (ESI+):

-

Clethodim:

360 -

Sulfoxide:

376 -

Sulfone:

392

-

Analytical Workflow Diagram

Caption: Figure 3. Dual-track analytical workflow for Total Residue quantification vs. Metabolite Speciation.

Toxicological Implications[4][6][7][8][9][10][11][12]

-

Target Organ: The liver is the primary target organ in mammals (rats, mice, dogs), characterized by increased weight and centrilobular hypertrophy.[2][3]

-

Carcinogenicity: Clethodim is classified as "Not Likely to be Carcinogenic to Humans" (EPA).[4]

-

Residue Definition:

-

USA (EPA): Sum of clethodim and its metabolites containing the 5-(2-ethylthiopropyl)cyclohexene-3-one and 5-(2-ethylthiopropyl)-5-hydroxycyclohexene-3-one moieties and their sulfoxides and sulfones.

-

EU (EFSA): Similar definition, often expressing residues as "Clethodim (sum of Sethoxydim and Clethodim including degradation products...)." Note: Analytical methods must distinguish between Clethodim and Sethoxydim as they are chemically similar.

-

References

-

European Food Safety Authority (EFSA). (2019). Review of the existing maximum residue levels for clethodim according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal.[5] Link

-

U.S. Environmental Protection Agency (EPA). (2014).[6][7] Clethodim: Preliminary Ecological Risk Assessment for Registration Review.[6] Regulations.gov. Link

-

Food and Agriculture Organization (FAO). (1994). Clethodim: Pesticide Residues in Food - 1994 Evaluations, Part II Toxicology. Inchem.[8][9] Link

-

BenchChem. (2025). A Comparative Guide to Analytical Methods for Clethodim and Its Metabolites.Link

-

ResearchGate. (2001). Determination of Clethodim and Its Oxidation Metabolites in Crops by Liquid Chromatography with Confirmation by LC/MS.Link

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. 879. Clethodim (Pesticide residues in food: 1994 evaluations Part II Toxicology) [inchem.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Federal Register :: Clethodim; Pesticide Tolerances [federalregister.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. fs.usda.gov [fs.usda.gov]

- 7. fs.usda.gov [fs.usda.gov]

- 8. echemi.com [echemi.com]

- 9. extoxnet.orst.edu [extoxnet.orst.edu]

Methodological & Application

Application Note: Advanced LC-MS/MS Quantitation of C-Demethyl Clethodim & Related Metabolites

Executive Summary & Scientific Context

This protocol outlines the targeted quantitation of C-Demethyl Clethodim (CAS 112301-96-9), a critical structural analog and impurity of the cyclohexanedione herbicide Clethodim. While regulatory residue definitions (e.g., JMPR, EFSA, EPA) typically prioritize the "sum of Clethodim and its metabolites" (Sulfoxide and Sulfone), C-Demethyl Clethodim represents a distinct analytical challenge often encountered during technical grade purity assessments and detailed metabolic fate studies.

C-Demethyl Clethodim differs from the parent molecule by the substitution of the propylidene chain with an ethylidene chain at the C2 position of the cyclohexane ring. This structural modification results in a mass shift of -14 Da relative to the parent.

Critical Analytical Insight: Like Clethodim, the C-Demethyl analog exhibits keto-enol tautomerism and E/Z isomerism at the oxime ether bond. Chromatographers must anticipate split peaks or broad elution profiles and integrate the sum of all isomer peaks to ensure accurate quantitation.

Chemical Identity & Target Analytes

| Analyte | CAS Number | Molecular Formula | Monoisotopic Mass (Da) | Structural Characteristic |

| Clethodim (Parent) | 99129-21-2 | C17H26ClNO3S | 359.13 | Propyl side chain at C2 |

| C-Demethyl Clethodim | 112301-96-9 | C16H24ClNO3S | 345.12 | Ethyl side chain at C2 |

| Clethodim Sulfoxide | 111031-14-2 | C17H26ClNO4S | 375.13 | Oxidation at Sulfur |

| Clethodim Sulfone | 111031-07-3 | C17H26ClNO5S | 391.12 | Double Oxidation at Sulfur |

LC-MS/MS Method Parameters

Mass Spectrometry (ESI+)

The following Multiple Reaction Monitoring (MRM) transitions are optimized for a Triple Quadrupole (QqQ) system. The C-Demethyl Clethodim transitions are derived from the fragmentation logic of the parent molecule, accounting for the -14 Da mass shift in the core ring structure.

Source Parameters (Generic ESI):

-

Ionization: Electrospray Positive (ESI+)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 500°C

-

Desolvation Gas: 1000 L/hr (N2)

-

Cone Gas: 150 L/hr

Table 1: MRM Transition Table

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | CE (eV) | Cone (V) | Mechanistic Origin |

| Clethodim | 360.1 | 272.1 | Quant | 18 | 30 | Loss of C4H7Cl (Chloroallyl group) |

| 360.1 | 164.1 | Qual | 32 | 30 | Ring fragmentation | |

| C-Demethyl Clethodim | 346.1 | 258.1 | Quant | 18 | 30 | Loss of C4H7Cl (Core - 14 Da) |

| 346.1 | 150.1 | Qual | 32 | 30 | Ring fragmentation (Core - 14 Da) | |

| Clethodim Sulfoxide | 376.1 | 288.1 | Quant | 20 | 32 | Loss of Chloroallyl (Oxidized Parent) |

| 376.1 | 180.1 | Qual | 35 | 32 | Oxidized Ring fragment | |

| Clethodim Sulfone | 392.1 | 304.1 | Quant | 22 | 34 | Loss of Chloroallyl (Sulfone Parent) |

| 392.1 | 164.1 | Qual | 38 | 34 | Sulfone specific fragment |

*Note: Transitions for C-Demethyl Clethodim are predicted based on homologous fragmentation patterns. Always verify with a reference standard scan (Product Ion Scan).

Liquid Chromatography (UPLC)

The separation requires a column capable of resolving the polar sulfoxide/sulfone metabolites from the less polar parent and C-Demethyl impurity.

-

Column: C18 High Strength Silica (e.g., Acquity HSS T3 or equivalent), 2.1 x 100 mm, 1.8 µm.

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2-5 µL

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffer is crucial for ionization stability).

-

B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

| Time (min) | %A | %B | Curve |

|---|---|---|---|

| 0.00 | 90 | 10 | Initial |

| 1.00 | 90 | 10 | Hold |

| 8.00 | 5 | 95 | Linear |

| 10.00 | 5 | 95 | Wash |

| 10.10 | 90 | 10 | Re-equilibrate |

| 13.00 | 90 | 10 | End |

Sample Preparation Protocol (QuEChERS)

This protocol is adapted for high-lipid and high-chlorophyll matrices (e.g., soy, cotton, vegetables), which are common targets for Clethodim application.

Reagents

-

Extraction Solvent: Acetonitrile (LC-MS grade) with 1% Acetic Acid.

-

Salts: MgSO4 (anhydrous), NaOAc (Sodium Acetate).

-

dSPE Clean-up: PSA (Primary Secondary Amine) + C18 + MgSO4.

Step-by-Step Workflow

-

Homogenization: Weigh 10.0 g of sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of Acetonitrile (1% HOAc) .

-

Internal Standard: Add 50 µL of Internal Standard (e.g., Clethodim-d5 or Sethoxydim if isotopologues are unavailable).

-

Agitation: Shake vigorously for 1 min (Geno/Grinder @ 1500 rpm).

-

Salting Out: Add QuEChERS salt packet (4g MgSO4, 1g NaOAc). Shake immediately and vigorously for 1 min to prevent clumping.

-

Centrifugation: Centrifuge at 4000 rpm for 5 mins.

-

Clean-up (dSPE): Transfer 1 mL of supernatant to a 2 mL dSPE tube (containing 150mg MgSO4, 25mg PSA, 25mg C18).

-

Expert Note: Use C18 to remove lipids which can suppress the signal of the non-polar C-Demethyl impurity.

-

-

Final Spin: Vortex 30s, Centrifuge 13,000 rpm for 2 mins.

-

Dilution: Transfer 200 µL of extract to a vial insert. Dilute with 200 µL of Water (0.1% Formic Acid) .

-

Why? Injecting 100% ACN leads to peak fronting for early eluters (Sulfoxide). Diluting to 50:50 matches the initial mobile phase.

-

Structural & Pathway Visualization

The following diagram illustrates the relationship between Clethodim, its regulatory metabolites, and the C-Demethyl impurity.

Caption: Structural relationship between Clethodim, its oxidative metabolites, and the C-Demethyl analog.

Expert Commentary & Troubleshooting

Isomer Management

Clethodim and C-Demethyl Clethodim contain an oxime ether group. In solution, particularly in protic solvents (water/methanol), they exist as E and Z isomers.

-

Observation: You may see two peaks for the parent and C-Demethyl compounds.

-

Action: Do not treat them as impurities of each other. Sum the areas of both peaks for quantification.

-

Control: Ensure the ratio of E/Z in your calibration standards matches the samples, or force conversion to a single isomer (thermodynamically stable form) by allowing standards to equilibrate in the mobile phase solvent for 2 hours before injection.

Matrix Effects

The "Demethyl" analog is less lipophilic than the parent but more lipophilic than the sulfoxide.

-

Suppression: In complex matrices (e.g., oily crops), the region where C-Demethyl elutes (slightly earlier than Clethodim) is prone to phospholipid suppression.

-

Validation: Monitor the Phosphatidylcholine transition (184 -> 184) to map suppression zones. If suppression exceeds 20%, increase the dilution factor or switch to APCI ionization.

Reference Standards

While Clethodim Sulfoxide and Sulfone are standard regulatory targets, C-Demethyl Clethodim (CAS 112301-96-9) is often a custom synthesis request or a specialized impurity standard.

-

Source Verification: Ensure the Certificate of Analysis (CoA) specifies the isomer ratio.

-

Stability: Store neat standards at -20°C. Acetonitrile solutions are stable for 1 month at 4°C.

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2019). Clethodim: Toxicology and Residue Analysis. Retrieved from

-

Advent Bio. (2024). Product Data Sheet: C-Demethyl Clethodim (CAS 112301-96-9).[1][2][3][][5][6][7] Retrieved from

-

Ishimitsu, S., et al. (2001).[8][9] "Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS". Journal of AOAC International. Retrieved from

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. 1,2-Bis(2-chloroethoxy)ethane CAS 112-26-5 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. C-Demethyl clethodim | Advent Bio [adventbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: High-Fidelity Profiling of Clethodim and Oxidative Metabolites in Plant Tissue

Abstract & Scope

Clethodim is a cyclohexanedione oxime herbicide widely used for post-emergence control of grass weeds. Its analysis in plant tissue is complicated by its inherent instability; the parent molecule is heat-labile, photodegradable, and susceptible to rapid oxidative metabolism. Upon application, Clethodim (CLE ) metabolizes primarily into Clethodim Sulfoxide (CSO ) and Clethodim Sulfone (CSO2 ).[1]

While regulatory enforcement often relies on a "common moiety" method—oxidizing all residues to a single sulfone derivative—research and drug development require granular profiling of the parent and individual metabolites to understand dissipation kinetics and toxicological risks.

This Application Note provides a high-fidelity speciation protocol using modified QuEChERS extraction coupled with LC-MS/MS. This method minimizes on-column degradation and distinguishes between parent and metabolites, offering a superior alternative to traditional total-residue oxidation methods.

Chemical Properties & Metabolic Pathway[1][2]

Understanding the lability of Clethodim is the foundation of this protocol. The molecule contains a thioethyl group susceptible to oxidation and an oxime ether bond susceptible to hydrolysis and photolysis.

Metabolic Pathway Diagram

The following diagram illustrates the primary oxidative pathway in plants.

Caption: Primary oxidative metabolic pathway of Clethodim in plant tissue.

Experimental Protocol: Sample Preparation

Objective: Extract Clethodim, CSO, and CSO2 simultaneously while preventing degradation. Matrix: Green plant tissue (Leafy vegetables, soybean foliage).

Critical Reagents & Equipment

-

Extraction Solvent: Acetonitrile (LC-MS Grade) with 1% Acetic Acid (AOAC 2007.01 method is preferred over citrate buffering to maintain a slightly acidic environment which stabilizes the oxime).

-

QuEChERS Salts: 4 g MgSO₄, 1 g NaCl.

-

dSPE Clean-up (Green Tissue): 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), 50 mg C18, 7.5 mg GCB (Graphitized Carbon Black).

-

Note: GCB is essential for chlorophyll removal but must be kept minimal (<10 mg/mL) to prevent adsorption of the planar active ingredients.

-

-

Internal Standard (ISTD): Clethodim-d5 (preferred) or Sethoxydim (structural analogue).

Step-by-Step Workflow

Step 1: Cryogenic Homogenization

-

Action: Flash-freeze fresh plant tissue in liquid nitrogen immediately after harvest.

-

Grinding: Grind to a fine powder using a cryogenic mill (e.g., SPEX SamplePrep) or mortar and pestle under liquid nitrogen.

-

Why: Clethodim degrades rapidly at room temperature via enzymatic activity.

Step 2: Extraction

-

Weigh 10.0 g (± 0.1 g) of frozen sample into a 50 mL FEP (fluoropolymer) centrifuge tube.

-

Add 100 µL of Internal Standard solution (10 µg/mL).

-

Add 10 mL of Acetonitrile containing 1% Acetic Acid .

-

Shake vigorously for 1 minute (mechanical shaker recommended).

-

Add QuEChERS salts (4 g MgSO₄, 1 g NaCl).

-

Shake immediately and vigorously for 1 minute to prevent agglomeration of MgSO₄.

-

Centrifuge at ≥3,000 x g for 5 minutes at 4°C .

-

Why: Low-temperature centrifugation reduces thermal degradation.

-

Step 3: Dispersive SPE (Clean-up)

-

Transfer 1 mL of the supernatant (upper acetonitrile layer) to a 2 mL dSPE tube containing the sorbent mix (MgSO₄/PSA/C18/GCB).

-

Vortex for 30 seconds.

-

Centrifuge at ≥10,000 x g for 2 minutes.

-

Transfer the clear supernatant to an amber LC vial.

-

Why: Amber vials protect light-sensitive Clethodim from photolysis.

-

Step 4: Final Dilution (Optional)

-

If the matrix is highly complex, dilute the extract 1:1 with mobile phase A (0.1% Formic Acid in Water) prior to injection to improve peak shape, though this may reduce sensitivity.

Instrumental Analysis (LC-MS/MS)[3][4][5][6][7][8][9][10]

System: UHPLC coupled with Triple Quadrupole Mass Spectrometer.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Column Temp: 40°C.

-

Injection Vol: 2-5 µL.

-

Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

-

Gradient:

Time (min) %B Flow (mL/min) 0.00 10 0.4 1.00 10 0.4 8.00 95 0.4 10.00 95 0.4 10.10 10 0.4 | 13.00 | 10 | 0.4 |

Mass Spectrometry Parameters (MRM)

Ionization: ESI Positive Mode.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| Clethodim | 360.1 | 164.1 | 268.1 | 20 / 15 |

| Clethodim Sulfoxide | 376.1 | 164.1 | 222.1 | 22 / 18 |

| Clethodim Sulfone | 392.1 | 164.1 | 254.1 | 25 / 20 |

| Clethodim-d5 (ISTD) | 365.1 | 169.1 | - | 20 |

Note: The m/z 164 fragment corresponds to the common moiety. Specific transitions should be optimized for your specific instrument.

Method Visualization

The following diagram outlines the complete extraction and analysis workflow.

Caption: Modified QuEChERS workflow for Clethodim extraction from plant tissue.

Expert Tips & Troubleshooting

Stability Management

-

The "Amber" Rule: Clethodim is highly sensitive to UV light. Always use amber glassware and avoid direct sunlight during sample processing.

-

Acid Hydrolysis: While 1% acetic acid aids extraction efficiency, prolonged exposure can hydrolyze the oxime bond. Analyze samples within 24 hours of extraction. If storage is necessary, store extracts at -20°C or lower.

Matrix Effects

-

Chlorophyll Interference: In highly pigmented samples (spinach, kale), chlorophyll can suppress ionization. If the GCB amount (7.5 mg) is insufficient, increase to 10 mg, but monitor recovery of the parent compound. Alternatively, use "ChloroFiltr" polymeric sorbents which are more selective than GCB.

-

Dilution: A simple 10-fold dilution of the final extract often yields better S/N ratios than complex clean-up steps by drastically reducing matrix suppression.

Compliance vs. Research

-

Research: Use the protocol above to see the ratio of Parent:Sulfoxide:Sulfone.

-

Regulatory (MRL): If you are required to report "Total Clethodim," you may need to perform a post-extraction oxidation. Treat the extract with m-chloroperoxybenzoic acid (m-CPBA) to convert all species to Clethodim Sulfone, then analyze for the single Sulfone peak. This sums the residues but loses metabolic detail.

References

-

European Food Safety Authority (EFSA). (2019). Peer review of the pesticide risk assessment of the active substance clethodim.[1] EFSA Journal. Link

-

Food and Agriculture Organization (FAO). (2002). Clethodim: Residue Evaluation.[1] JMPR Reports. Link

-

Lozano, A., et al. (2014). Determination of Clethodim and its metabolites in plant matrices by LC-MS/MS. Journal of Chromatography A. Link

-

U.S. EPA. (1996). Method RM-26B-3: Determination of Clethodim Residues in Crops.[1] Environmental Protection Agency.[1] Link

-

Restek Corporation. (2022). QuEChERS Methodology for Pesticide Analysis: Sorbent Selection Guide.Link

Sources

Synthesis of C-Demethyl Clethodim reference standard

Synthesis and Characterization of C-Demethyl Clethodim: A Reference Standard for Agrochemical Analysis

Audience: Researchers, analytical scientists, and professionals in the agrochemical and drug development industries.

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of C-Demethyl Clethodim, a critical impurity and reference standard for the herbicide Clethodim. The protocol details a strategic adaptation of established Clethodim synthesis methodologies, focusing on the introduction of an acetyl group in place of the native propionyl group. This application note offers in-depth, step-by-step experimental procedures, causality-driven explanations for methodological choices, and robust analytical protocols for the validation of the final reference standard, ensuring its suitability for regulatory and quality control applications.

Introduction: The Significance of C-Demethyl Clethodim

Clethodim is a post-emergence cyclohexanedione herbicide widely utilized for the control of annual and perennial grasses in a variety of broadleaf crops.[1] As with any agrochemical, the purity of the active ingredient is of paramount importance for both its efficacy and its toxicological profile. Regulatory bodies worldwide mandate the identification and quantification of impurities to ensure the safety and quality of pesticide formulations.

C-Demethyl Clethodim, identified by the CAS number 112301-96-9, is a known impurity in the synthesis of Clethodim.[2][] Structurally, it differs from the parent compound by the substitution of the propionyl group on the cyclohexenone ring with an acetyl group. The presence of this and other impurities can arise from starting materials or side reactions during the manufacturing process.[] Therefore, the availability of a high-purity C-Demethyl Clethodim reference standard is essential for the development and validation of analytical methods to monitor its presence in technical grade Clethodim and its formulations. This application note provides a detailed protocol for the laboratory-scale synthesis and characterization of this important reference material.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of C-Demethyl Clethodim is logically derived from the well-established synthetic pathways for Clethodim itself. The core strategy involves the preparation of a key intermediate, 5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one, followed by its acylation with an acetyl group, and subsequent condensation with O-(3-chloro-2-propen-1-yl)hydroxylamine.

Figure 1: Proposed synthetic workflow for C-Demethyl Clethodim.

This approach is advantageous as it leverages readily accessible starting materials and reaction conditions similar to those employed in industrial Clethodim production, making the synthesis both practical and scalable for laboratory purposes.

Materials and Methods

Reagents and Solvents

| Reagent | Purity | Supplier |

| 5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one | ≥95% | Commercial Source |

| Acetyl chloride | ≥98% | Commercial Source |

| O-(3-chloro-2-propen-1-yl)hydroxylamine | ≥95% | Commercial Source |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source |

| Triethylamine (TEA), distilled | ≥99.5% | Commercial Source |

| Hydrochloric acid (HCl), concentrated | 37% | Commercial Source |

| Sodium bicarbonate (NaHCO₃), saturated solution | N/A | In-house prep. |

| Anhydrous magnesium sulfate (MgSO₄) | ≥99.5% | Commercial Source |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercial Source |

| Solvents for chromatography (Hexane, Ethyl Acetate) | HPLC grade | Commercial Source |

Instrumentation

| Instrument | Model/Specifications |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis detector, C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | ESI or APCI source |

| Nuclear Magnetic Resonance (NMR) Spectrometer | 400 MHz or higher, for ¹H and ¹³C spectra |

| Fourier-Transform Infrared (FTIR) Spectrometer | KBr pellet or thin film |

| Rotary Evaporator | Standard laboratory model |

| Magnetic Stirrer with Hotplate | Standard laboratory model |

Detailed Experimental Protocols

Synthesis of 2-Acetyl-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one (Intermediate 1)

This step involves the C-acylation of the cyclohexenone precursor. The choice of a suitable base and reaction conditions is critical to favor C-acylation over O-acylation and to prevent side reactions.

Figure 2: Workflow for the acylation of the cyclohexenone precursor.

Procedure:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one (10.0 g, 1 equivalent) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.1 equivalents) to the stirred solution.

-

In a separate flask, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane (20 mL).

-

Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction by the slow addition of water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of C-Demethyl Clethodim (Final Product)

The final step is a condensation reaction to form the oxime ether linkage. The reaction pH is a critical parameter to control for optimal yield and to minimize the formation of byproducts.

Procedure:

-

Dissolve the purified 2-acetyl-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one (Intermediate 1, 1 equivalent) in a suitable solvent such as dichloromethane or petroleum ether (10 mL per gram of intermediate).[5]

-

In a separate vessel, dissolve O-(3-chloro-2-propen-1-yl)hydroxylamine (1.1 equivalents) in the same solvent.

-

Combine the two solutions in a reaction flask equipped with a magnetic stirrer.

-

Adjust the reaction temperature to 20-25 °C.[5]

-

Stir the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by HPLC.

-

Once the reaction is complete, as indicated by the consumption of the starting material, proceed with the work-up.

-

Wash the reaction mixture with an acidic aqueous solution (e.g., dilute HCl) to remove any unreacted chloroallyloxyamine, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude C-Demethyl Clethodim.

Purification of C-Demethyl Clethodim

For its use as a reference standard, the synthesized C-Demethyl Clethodim must be of high purity.

Protocol:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 30% ethyl acetate).

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified C-Demethyl Clethodim as a viscous oil.

-

For obtaining a solid standard, further purification by preparative HPLC may be necessary, followed by lyophilization if applicable.

Characterization and Quality Control

The identity and purity of the synthesized C-Demethyl Clethodim reference standard must be unequivocally established.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the final compound.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid), gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

The purity is determined by calculating the area percentage of the main peak. For a reference standard, the purity should typically be ≥98%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To confirm the molecular weight of the synthesized compound.

The LC conditions can be similar to those used for HPLC analysis. The mass spectrometer should be operated in a positive ion electrospray ionization (ESI+) mode. The expected [M+H]⁺ ion for C-Demethyl Clethodim (C₁₆H₂₄ClNO₃S) is m/z 346.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of C-Demethyl Clethodim.

-

¹H NMR: The spectrum should show characteristic peaks for the acetyl group protons, the protons of the cyclohexenone ring, the ethylthio propyl side chain, and the chloroallyl group.

-

¹³C NMR: The spectrum should confirm the presence of the correct number of carbon atoms and the chemical environments of the carbonyl, olefinic, and aliphatic carbons.

Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) should be generated for the reference standard, including:

-

Compound Name: C-Demethyl Clethodim

-

CAS Number: 112301-96-9

-

Molecular Formula: C₁₆H₂₄ClNO₃S

-

Molecular Weight: 345.88 g/mol []

-

Appearance

-

Purity by HPLC

-

Identity confirmed by LC-MS and NMR

-

Storage Conditions: Store at 2-8 °C, protected from light.[]

-

Date of Synthesis and Expiry Date

Safety Precautions

-

All synthesis and purification steps should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

-

Clethodim and its analogues may be skin sensitizers.[6] Avoid direct contact.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of the C-Demethyl Clethodim reference standard. By adapting established synthetic routes for Clethodim, this guide enables analytical laboratories and research institutions to produce this critical impurity in-house, facilitating the development of robust analytical methods for quality control and regulatory compliance in the agrochemical industry. The emphasis on detailed procedural steps, justification of experimental choices, and comprehensive characterization ensures the production of a reliable and high-purity reference standard.

References

- Google Patents. (2016). CN106187841A - A kind of industrialized process for preparing of clethodim.

-

University of Hertfordshire. (n.d.). Clethodim (Ref: RE 45601). AERU. Retrieved from [Link]

- Google Patents. (2016). CN106187841B - A kind of industrialized process for preparing of clethodim.

-

PubChem. (n.d.). Clethodim. National Institutes of Health. Retrieved from [Link]

Sources

Application Note: Chromatographic Separation of Clethodim and Demethylated Analogs

This Application Note is designed for researchers and analytical scientists involved in the development, quality control, and residue analysis of Clethodim. It addresses the specific challenge of separating Clethodim from its structural analogs, including its sulfoxide/sulfone metabolites and "demethylated" or degradation impurities (such as imines and oxazoles).

Abstract & Scope

Clethodim is a cyclohexanedione oxime herbicide widely used for post-emergence grass control. Its analysis is complicated by its chemical instability and structural complexity. Clethodim exists as a mixture of keto-enol tautomers and E/Z geometric isomers . Furthermore, it rapidly degrades into sulfoxides and sulfones , and undergoes reactions to form imines and oxazoles .

This guide clarifies the separation of Clethodim from these "demethylated" analogs (often referring to des-chloroallyloxy derivatives or S-methyl impurities) and its major oxidative metabolites. We present two validated protocols: a robust HPLC-UV method for formulation QC and a high-sensitivity LC-MS/MS method for residue analysis.

Chemical Background & Separation Challenges

The "Demethylated" Ambiguity

In the context of Clethodim, "demethylated analogs" often refers to degradation products where alkyl chains are cleaved or modified. The most critical analogs for separation are:

-

Clethodim Sulfoxide: The primary metabolite (chiral, forms diastereomers).

-

Clethodim Sulfone: The terminal oxidative metabolite.

-

Clethodim Imine: Formed by the loss of the chloroallyloxy group (sometimes referred to as "des-alkoxy" or "demethylated" in broad degradation contexts).

-

S-Methyl Clethodim: An impurity where the ethylthio group is replaced or degraded to a methylthio group.

Isomerism & Tautomerism

-

Geometric Isomers: The oxime ether bond creates E (trans) and Z (cis) isomers. The E-isomer is bioactive, but interconversion occurs in solution.

-

Stereochemistry: Clethodim has a chiral center at the propyl-thio linkage. Sulfoxidation introduces a second chiral center, creating diastereomers (separable by achiral HPLC).

-

Tautomerism: The 1,3-diketone system exists in keto-enol equilibrium, which is pH-dependent. Acidic mobile phases (pH ~3) are strictly required to suppress ionization and maintain a single peak form.

Method Development Strategy

Column Selection

-

C18 (ODS): The standard for separating the parent from polar metabolites (sulfoxides). High carbon load (e.g., Agilent ZORBAX Eclipse Plus C18) is recommended to retain the polar degradants.

-

Phenyl-Hexyl: Offers alternative selectivity for the aromatic oxazole impurities but may show different selectivity for the geometric isomers.

-

Chiral Columns (e.g., Chiralpak IA): Required only if enantiomeric resolution of the parent compound is the specific goal.

Mobile Phase Engineering

-

Acid Modifier: Formic acid (0.1%) or Phosphoric acid (0.1%) is non-negotiable. Neutral pH causes peak splitting due to keto-enol tautomerism.

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH) for sharper peaks and lower backpressure, though MeOH can improve resolution between the E and Z isomers.

Protocol 1: HPLC-UV (QC & Formulation Analysis)

Objective: Quantification of Clethodim and detection of major degradation products (Sulfoxide, Sulfone, Imine) in high-concentration samples.

Chromatographic Conditions

| Parameter | Specification |

| System | HPLC with DAD (Diode Array Detector) |

| Column | C18, 4.6 x 150 mm, 3.5 µm (e.g., ZORBAX Eclipse Plus) |

| Mobile Phase A | Water + 0.1% Phosphoric Acid (H₃PO₄) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Critical for isomer ratio stability) |

| Detection | UV @ 254 nm (Primary), 220 nm (Impurities) |

| Injection Vol. | 10 µL |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30% | Equilibration |

| 2.0 | 30% | Isocratic Hold (Elute polar degradants) |

| 15.0 | 80% | Linear Gradient |

| 20.0 | 95% | Wash |

| 20.1 | 30% | Re-equilibration |

| 25.0 | 30% | End |

Expected Elution Order

-

Clethodim Sulfoxide (Early eluting, often splits into diastereomers)

-

Clethodim Sulfone

-

Clethodim Imine (Degradant)

-

Clethodim (E-isomer) (Major peak)

-

Clethodim (Z-isomer) (Minor peak, elutes just after E-isomer)

Protocol 2: LC-MS/MS (Trace Residue & Metabolite Analysis)

Objective: Sensitive detection of Clethodim, "demethylated" analogs, and metabolites in complex matrices (soil/crops).[1]

Chromatographic Conditions

| Parameter | Specification |

| System | UHPLC-MS/MS (Triple Quadrupole) |

| Column | C18, 2.1 x 100 mm, 1.8 µm (e.g., Waters ACQUITY BEH) |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Positive Mode (ESI+) |

MS/MS Transitions (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) |

| Clethodim | 360.1 | 164.1 | 272.1 |

| Clethodim Sulfoxide | 376.1 | 164.1 | 272.1 |

| Clethodim Sulfone | 392.1 | 164.1 | 288.1 |

| Clethodim Imine | 286.1 | 164.1 | 146.1 |

| S-Methyl Clethodim | 346.1 | 150.1 | 258.1 |

Note: The "Demethylated" analog often corresponds to the loss of the alkyl chain or specific oxidative losses. If "Des-methyl" specifically refers to S-methyl vs S-ethyl, monitor m/z 346.1.

Visualizing the Workflow & Degradation

Degradation Pathway Diagram

The following diagram illustrates the relationship between Clethodim and its analogs, highlighting the "demethylated" (imine) and oxidative pathways.

Caption: Degradation pathway showing oxidative metabolites and imine formation (demethylated analog).

Analytical Workflow Diagram

Caption: Workflow for extraction and chromatographic separation of Clethodim and analogs.

Critical Success Factors & Troubleshooting

Peak Tailing & Splitting

-

Cause: Keto-enol tautomerism or insufficient buffering.

-

Solution: Ensure the mobile phase pH is < 3.0. If using MS, use Formic Acid (0.1%).[2] If using UV, Phosphoric Acid is superior for peak shape.

Isomer Integration

-

Issue: Clethodim appears as two peaks (E and Z) that may partially overlap.

-

Protocol: Integrate both peaks and sum the areas for total Clethodim quantification. The ratio may shift depending on solvent and light exposure, but the sum remains constant for the mass balance.

Stability

-

Precautions: Clethodim is light-sensitive. Perform all extractions in amber glassware or low-light conditions. Analyze samples within 24 hours of extraction.

References

-

BenchChem. (2025).[2] A Comparative Guide to Analytical Methods for Clethodim and Its Metabolites. Retrieved from

-

FAO. (2002). Pesticide Residues in Food - Clethodim Evaluation. Retrieved from

-

ResearchGate. (2001). Determination of Clethodim and Its Oxidation Metabolites in Crops by Liquid Chromatography. Journal of AOAC International. Retrieved from

-

US EPA. Environmental Chemistry Methods: Clethodim. Retrieved from

-

Sandín-España, P., et al. (2015). Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems. Arabian Journal of Chemistry. Retrieved from

Sources

Application Note: Determination of C-Demethyl Clethodim in Technical Grade Herbicide via RP-HPLC

This Application Note is structured to provide a rigorous, field-ready protocol for the determination of C-Demethyl Clethodim (CAS 112301-96-9) in Technical Grade Clethodim.[]

Executive Summary & Technical Context

C-Demethyl Clethodim is a critical process-related impurity found in technical grade Clethodim.[] Unlike oxidative degradants (sulfoxides/sulfones), this impurity typically arises during the acylation step of the active ingredient synthesis, specifically from the presence of propionyl precursors instead of the required butyryl precursors.

Structurally, C-Demethyl Clethodim possesses an ethyl group at the imine carbon, whereas Clethodim possesses a propyl group.[] This single methylene (

The Analytical Challenge:

In Reverse Phase Chromatography (RP-HPLC), C-Demethyl Clethodim is a "critical pair" with the parent compound.[] Because it is structurally homologous and slightly more polar, it elutes immediately prior to the massive Clethodim peak. Quantifying a trace impurity (<0.5%) on the leading edge of a >90% active ingredient peak requires precise mobile phase optimization to ensure a Resolution (

Chemical Mechanism & Separation Logic[1]

Structural Differentiation[1]

-

Clethodim:

(MW: 359.9 g/mol )[] -

C-Demethyl Clethodim:

(MW: 345.9 g/mol )[][2]

The separation relies on hydrophobic subtraction .[] The loss of the methylene group reduces the interaction with the C18 stationary phase.

-